molecular formula C₆H₁₄Cl₂N₂Pt B145909 Dichloro(1,2-diaminocyclohexane)platinum(II) CAS No. 61848-66-6

Dichloro(1,2-diaminocyclohexane)platinum(II)

Cat. No. B145909
CAS RN: 61848-66-6
M. Wt: 380.2 g/mol
InChI Key: PNNCIXRVXCLADM-UHFFFAOYSA-L
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Description

Dichloro(1,2-diaminocyclohexane)platinum(II), often abbreviated as DACH-Pt(II), is a platinum-based compound that has garnered interest due to its potential applications in antitumor studies. The compound features a platinum center coordinated to a 1,2-diaminocyclohexane (DACH) ligand, which can exist in various isomeric forms, and two chloride ligands.

Synthesis Analysis

The synthesis of DACH-Pt(II) complexes involves the activation of the dichloro compound with a reagent such as silver carbonate, followed by treatment with various amino acids or their derivatives. For instance, the activation of dichloro[(1R,2R)-trans-diaminocyclohexane]platinum(II) with Ag2CO3 allows for subsequent coordination to sulfur and selenium-containing amino acids, leading to the formation of chelated platinum(II) species . Additionally, the synthesis of platinum(IV) complexes containing DACH ligands has been described, where the platinum(II) precursors are oxidized with hydrogen peroxide to introduce axial hydroxo groups, which are then substituted with other ligands .

Molecular Structure Analysis

The molecular structure of DACH-Pt(II) complexes has been elucidated using X-ray crystallography. The trans-dl-1,2-diaminocyclohexane(N-methyliminodiacetato)platinum(II) complex, for example, exhibits a slightly distorted square planar geometry around the platinum center, with the DACH ligand occupying cis positions. The Pt-N and Pt-O bond distances have been measured, and the presence of an intricate system of hydrogen bonds contributes to the stability of the molecule .

Chemical Reactions Analysis

The reactivity of DACH-Pt(II) complexes is influenced by the ligands attached to the platinum center. The coordination of amino acids to the platinum center, as seen in the synthesis process, results in the formation of N,S- and N,Se-chelated species. These reactions are crucial for modifying the chemical properties of the platinum complexes and enhancing their potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of DACH-Pt(II) complexes are characterized using various analytical techniques, including multinuclear NMR spectroscopy, ESI-MS, IR, and elemental analyses. These methods provide detailed information about the complexes' composition, structure, and potential reactivity. The antitumor activity of these complexes has been evaluated in various tumor models, revealing that the activity can be dependent on the specific tumor type and the isomeric form of the DACH ligand .

Scientific Research Applications

Synthesis and Characterization

  • Dichloro(1,2-diaminocyclohexane)platinum(II) has been synthesized and characterized in various studies. Rothenburger et al. (2006) activated dichloro[(1R,2R)-trans-diaminocyclohexane]platinum(II) with Ag2CO3 and treated it with different amino acids, characterizing the resulting species by NMR, ESI-MS, IR, and X-ray crystallography (Rothenburger et al., 2006).

Novel Complex Synthesis

  • Al-Baker et al. (1994) synthesized a series of isomeric 1,2-diaminocyclohexane platinum(IV) complexes. These complexes were characterized by elemental analysis, infrared, and NMR spectroscopy (Al-Baker et al., 1994).

Water-Soluble Derivatives

  • Hacker et al. (1985) focused on creating water-soluble derivatives of dichloro(1,2-diaminocyclohexane)platinum(II) by modifying the structure with organic or inorganic anions, leading to enhanced antitumor activity in some cases (Hacker et al., 1985).

Tritiated Compounds

  • Wyrick and Chaney (1988) reported the synthesis of tritiated trans-(d,1)-1,2-diaminocyclohexane platinum derivatives, aiming to improve bioavailability and reduce renal toxicity compared to cisplatin (Wyrick & Chaney, 1988).

Micelle Loading

  • Oberoi et al. (2011) explored loading dichloro(1,2-diaminocyclohexane)platinum(II) into polymer micelles with cross-linked core, aiming to enhance drug bioavailability and reduce side effects (Oberoi et al., 2011).

Antitumor Evaluation

  • Schwartz et al. (1977) modified the structure of dichloro(1,2-diaminocyclohexane)platinum(II) for antitumor evaluation, assessing its properties against L1210 leukemia (Schwartz et al., 1977).

High-Performance Liquid Chromatography

  • Mauldin et al. (1986) developed a high-performance liquid chromatography system to separate biotransformation products of dichloro(1,2-diaminocyclohexane)platinum(II) complexes (Mauldin et al., 1986).

Crystal Structure Analysis

  • Xu and Khokhar (1992) synthesized and characterized platinum(IV) complexes with 1,2-diaminocyclohexane, including crystal structure determination (Xu & Khokhar, 1992).

Nanoparticle Loading for Cancer Treatment

  • Quan et al. (2015) synthesized PEGylated hyaluronic acid for loading dichloro(1,2-diaminocyclohexane)platinum(II) into nanoparticles, aiming to improve tumor targeting and reduce systemic toxicity (Quan et al., 2015).

Liposomal Conversion

  • Insook et al. (1996) studied the intraliposomal conversion of lipophilic cis-bis-carboxylato-trans-R, R-1,2-diaminocyclohexane-platinum (II) complexes into active intermediates (Insook et al., 1996).

Safety And Hazards

When handling Dichloro(1,2-diaminocyclohexane)platinum(II), it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . It is also advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to use only outdoors or in a well-ventilated area . Protective gloves and clothing are recommended .

Future Directions

The use of nanoscale drug delivery systems may be a potential solution to decrease the adverse side effects and improve the efficacy of platinum chemotherapeutic drugs . This approach could potentially reduce oxaliplatin-induced neuropathy, which often results in drug reduction and cessation, thereby increasing cancer therapy-related mortality .

properties

IUPAC Name

cyclohexane-1,2-diamine;dichloroplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNCIXRVXCLADM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(1,2-diaminocyclohexane)platinum(II)

CAS RN

52691-24-4, 61848-66-6, 61848-70-2
Record name Dichloro(1,2-diaminocyclohexane)platinum
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platinum(II), (cyclohexane-1,2-diammine)dichloro-, (E)-(-)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(II), (cyclohexane-1,2-diammine)dichloro-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloro(1,2-diaminocyclohexane)platinum(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name (SP-4-2)-[(1R,2R)-cyclohexane 1,2-diamine-kN, kN']-[dichloro]Platinum (II)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloro(1,2-diaminocyclohexane)platinum(II)
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Dichloro(1,2-diaminocyclohexane)platinum(II)
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Dichloro(1,2-diaminocyclohexane)platinum(II)

Citations

For This Compound
340
Citations
H Cabral, N Nishiyama, S Okazaki, H Koyama… - Journal of Controlled …, 2005 - Elsevier
Block copolymer micelles, containing dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt), the oxaliplatin parent complex, were prepared through polymer–metal complex formation …
Number of citations: 223 www.sciencedirect.com
HS Oberoi, NV Nukolova, Y Zhao, SM Cohen… - … research and practice, 2012 - hindawi.com
The therapeutic performance of oxaliplatin can be improved by incorporating the central cis-dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) motif into the core cross-linked …
Number of citations: 22 www.hindawi.com
XQ Quan, L Kang, XZ Yin, ZH Jin, ZG Gao - Chinese Chemical Letters, 2015 - Elsevier
Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt), a cisplatin (CDDP) analog, has shown lower toxicity than CDDP and no cross-resistance with CDDP in many CDDP-resistant …
Number of citations: 33 www.sciencedirect.com
CJL Lock, P Pilon - … Section B: Structural Crystallography and Crystal …, 1981 - scripts.iucr.org
(IUCr) Tris[cis-dichloro(1,2-diaminocyclohexane)platinum(II)] hydrate and cis-dibromo(1,2-diaminocyclohexane)platinum(II) Acta Crystallographica Section B Structural Crystallography …
Number of citations: 44 scripts.iucr.org
D Craciunescu, C Ghirvu, A Doadrio Lopez - Biological Trace Element …, 1983 - Springer
In 1977, Gale and associates reported the synthesis and antitumor activity of a series of Pt(II) complexes containing 1,2-diaminocyclohexane as the ligand. Certain of these complexes …
Number of citations: 1 link.springer.com
HS Oberoi, NV Nukolova, TK Bronich - PMSE preprints American …, 2011 - ncbi.nlm.nih.gov
The platinum (II) analog, dichloro (1, 2-diaminocyclohexane) platinum (II)(DACHPt), the oxaliplatin parent complex, is a potent chemotherapeutic with a wide spectrum of anticancer …
Number of citations: 3 www.ncbi.nlm.nih.gov
MM Misic, VL Jakovljevic, ZD Bugarcic… - Cardiovascular …, 2015 - Springer
We have compared the cardiotoxicity of five platinum complexes in a model of isolated rat heart using the Langendorff technique. These effects were assessed via coronary flow (CF) …
Number of citations: 22 link.springer.com
P Schwartz, SJ Meischen, GR Gale… - Cancer Treatment …, 1977 - europepmc.org
The structure of the antitumor agent, dichloro (1, 2-diaminocyclohexane) platinum (II)(NSC-194814), was modified by replacing the chlorides with organic or inorganic anions. Eighteen …
Number of citations: 66 europepmc.org
T Ueno, K Endo, K Hori, N Ozaki, A Tsuji… - International journal …, 2014 - Taylor & Francis
Oxaliplatin, a third-generation platinum compound incorporating oxalate and 1,2-diaminocyclohexane platinum, has been widely used in chemotherapy regimens for the treatment of …
Number of citations: 64 www.tandfonline.com
T Nirei, S Ishihara, T Tanaka, T Kiyomatsu… - Journal of Surgical …, 2017 - Elsevier
Background We investigated the potential of nanomedicine in loading the oxaliplatin parent complex (1,2-diaminocyclohexane)platinum(II)-loaded polymeric micelles (DACHPt/m) …
Number of citations: 12 www.sciencedirect.com

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